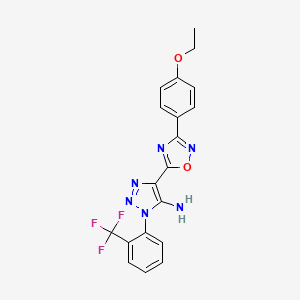
4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C19H15F3N6O2 and its molecular weight is 416.364. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-5-amine is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement comprising an oxadiazole ring and a triazole moiety. The presence of ethoxy and trifluoromethyl substituents contributes to its lipophilicity and overall biological profile.
Molecular Formula
Molecular Weight
The biological activity of this compound primarily stems from its ability to interact with various molecular targets within cells. It is hypothesized that the oxadiazole and triazole components facilitate binding to specific enzymes or receptors, leading to modulation of signaling pathways.
Potential Targets
- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptors : Interaction with cellular receptors can alter signal transduction processes.
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazole and triazole compounds exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 12 μM against certain cancer cell lines, indicating potential for further development in oncology applications .
Antimicrobial Properties
Compounds similar to the one have shown antimicrobial activity against various pathogens. For example, related oxadiazole derivatives exhibited minimal inhibitory concentrations (MIC) against Staphylococcus aureus and Candida albicans, suggesting a broad spectrum of antimicrobial efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Key modifications to the structure can significantly impact its potency and selectivity.
| Substituent | Effect on Activity |
|---|---|
| Ethoxy Group | Enhances lipophilicity and cellular uptake |
| Trifluoromethyl Group | Increases metabolic stability |
| Oxadiazole Ring | Essential for biological activity |
Case Studies
Several studies have explored the biological activity of similar compounds:
- Anticancer Studies : A study evaluated the anticancer effects of oxadiazole derivatives on MDA-MB-231 breast cancer cells, showing promising results with significant cytotoxicity .
- Antimicrobial Testing : Another study assessed various oxadiazole derivatives against Staphylococcus aureus and found that modifications in the phenyl ring led to improved antimicrobial properties .
- In Vivo Evaluation : Research on related triazole compounds demonstrated effective inhibition of tumor growth in animal models, supporting their potential as therapeutic agents .
属性
IUPAC Name |
5-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[2-(trifluoromethyl)phenyl]triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N6O2/c1-2-29-12-9-7-11(8-10-12)17-24-18(30-26-17)15-16(23)28(27-25-15)14-6-4-3-5-13(14)19(20,21)22/h3-10H,2,23H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUDVNCUERXMLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC=C4C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














